Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate is a complex heterocyclic compound featuring a dihydropyridinone core substituted with a furan-2-ylmethyl group, a pyridin-3-yl moiety, a hydroxyl group, and a methyl group. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly given the known bioactivity of dihydropyridinones and piperidine derivatives in antimicrobial, antioxidant, and CNS-targeted therapies .
Properties
IUPAC Name |
ethyl 1-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-pyridin-3-ylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-3-32-25(31)18-8-11-27(12-9-18)23(19-6-4-10-26-15-19)22-21(29)14-17(2)28(24(22)30)16-20-7-5-13-33-20/h4-7,10,13-15,18,23,29H,3,8-9,11-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFFMJHJJUMWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
- Molecular Formula : C26H31N3O5
- Molecular Weight : 465.55 g/mol
- CAS Number : 897612-30-5
The biological activity of this compound can be attributed to its structural components, which include:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Dihydropyridine Moiety : Associated with calcium channel blocking effects and potential neuroprotective properties.
- Furan and Pyridine Substituents : These groups may contribute to antioxidant activity and enzyme inhibition.
Antioxidant Activity
Research indicates that compounds containing furan and pyridine rings exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thus protecting cells from oxidative stress.
Enzyme Inhibition
Studies have shown that derivatives of dihydropyridine compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, similar compounds have demonstrated IC50 values indicating effective inhibition:
This suggests that the compound may possess similar inhibitory effects, potentially useful in treating neurodegenerative diseases like Alzheimer's.
Analgesic Effects
Compounds derived from piperidine structures have been reported to exhibit analgesic properties superior to traditional pain relievers like acetylsalicylic acid. This suggests a potential application in pain management therapies.
Study on Dihydropyridine Derivatives
A study focusing on dihydropyridine derivatives revealed that modifications in the substituents significantly impacted their biological activity. The derivatives were tested for their efficacy against various enzymes and showed promising results in terms of potency and selectivity .
Research on Furan-containing Compounds
Another investigation into furan-containing compounds highlighted their potential as anti-inflammatory agents. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines, providing a basis for their use in inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of pyridine and dihydropyridine compounds exhibit notable antimicrobial properties. The presence of the furan and piperidine moieties in Ethyl 1-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate enhances its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .
Anti-inflammatory Properties : Compounds containing pyridine rings are often investigated for their anti-inflammatory effects. This compound could be evaluated for its ability to modulate inflammatory pathways, potentially serving as a lead compound in the development of anti-inflammatory drugs .
Synthesis and Chemical Reactions
Synthesis Methodologies : The synthesis of this compound can be achieved through multi-step reactions involving the condensation of various precursors. The use of furfuraldehyde and acetoacetate in the synthesis process has been documented, showcasing its versatility in forming complex molecular structures .
Chemical Reactivity : The compound's structure suggests potential reactivity with electrophiles due to the presence of functional groups such as the carboxylate and hydroxymethyl moieties. This reactivity can be exploited in further chemical modifications to enhance biological activity or to create new derivatives with distinct properties .
Biological Studies
Pharmacological Investigations : Given its structural complexity, Ethyl 1-((1-(furan-2-ylnmethyl)-4-hydroxy -6-methyl -2 -oxo -1,2-dihydropyridin -3 -yl)(pyridin -3 -yl)methyl)piperidine -4 -carboxylate warrants comprehensive pharmacological studies. In vitro assays could be designed to evaluate its efficacy against specific disease models, particularly those related to microbial infections or inflammatory conditions .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Antimicrobial Activity | Inhibitory effects against bacterial strains | Development of new antibiotics |
| Anti-inflammatory Properties | Modulation of inflammatory pathways | Lead compounds for anti-inflammatory drugs |
| Synthesis Methodologies | Multi-step synthesis involving furan and pyridine derivatives | Creation of novel compounds with enhanced biological activity |
| Pharmacological Investigations | In vitro studies to assess efficacy against disease models | Insights into therapeutic uses and mechanisms of action |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules, including dihydropyridinones, pyridine-2(1H)-ones, and piperidine carboxylates. Below is a comparative analysis based on substituents, synthesis, and bioactivity:
2.1 Dihydropyridinone Derivatives
highlights pyridin-2(1H)-one derivatives synthesized via cyclization reactions. These compounds, such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, exhibit antioxidant activity (79.05% DPPH scavenging at 12 ppm) and moderate antibacterial effects . Key comparisons:
- Substituent Effects : Bromophenyl and methoxyphenyl groups enhance antioxidant activity compared to the target compound’s furan and pyridine substituents. The hydroxyl group in both compounds may contribute to hydrogen bonding in biological targets.
- Synthesis: Similar cyclization methods using aldehydes and ethyl cyanoacetate could apply to the target compound, though the furan-2-ylmethyl and pyridin-3-yl groups may require specialized precursors.
2.2 Piperidine Carboxylate Derivatives
- : Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate shares the piperidine carboxylate ester but incorporates a pyrazolo-pyridine core.
- : Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate features a pyrimidine ring and trifluoromethyl group, enhancing metabolic stability but reducing solubility compared to the target’s dihydropyridinone core .
2.3 Thiazolidinone-Pyrido[1,2-a]pyrimidinone Derivatives
’s ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate introduces sulfur-containing rings, which may alter solubility and binding interactions compared to the target’s oxygen-rich furan and pyridine groups .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis involves multi-step protocols, including:
- Coupling reactions : Use amide coupling (e.g., General Procedure F1) to link intermediates like pyrrole carboxylic acids with amines. For example, coupling with pyridinyl or furanyl substituents requires stoichiometric control (1:1 ratio) and catalysts such as EDC/HOBt .
- Protecting groups : Protect hydroxyl groups (e.g., 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine) with tert-butyldimethylsilyl (TBS) ethers to avoid side reactions during alkylation steps .
- Cyclopropane formation : Analogous to methods in (General Procedure N), hydrazine hydrate (NH₂NH₂·H₂O) can induce cyclization at 100°C for 2 hours in DMSO .
Table 1 : Representative Yields from Analogous Syntheses ()
| Intermediate | Yield (%) | Characterization Methods |
|---|---|---|
| Compound 246 | 71 | ¹H NMR, ESIMS |
| Compound 247 | 53 | Not characterized |
| Compound 250 | 60 | ¹H NMR, ESIMS |
Q. How is the compound characterized post-synthesis?
- ¹H NMR : Use deuterated DMSO-d₆ (400 MHz) to resolve signals for pyridinyl protons (δ 8.41–7.00 ppm) and furanyl methylene groups (δ 4.16–3.71 ppm). Integration ratios confirm substituent stoichiometry .
- Mass spectrometry (ESIMS) : Confirm molecular ions (e.g., m/z 494.1 for Compound 246) and rule out side products .
- HPLC purity : Achieve >95% purity using C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients .
Advanced Research Questions
Q. How can coupling efficiency of intermediates be optimized?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of pyridinylmethyl intermediates .
- Catalyst screening : Test Pd-mediated cross-couplings for sterically hindered pyridine-furan junctions, noting that Pd(PPh₃)₄ improves yields in analogous aryl-aryl couplings .
- Contradiction resolution : Lower yields (e.g., 21% in ) may arise from competing hydrolysis; adding molecular sieves or reducing water content can mitigate this .
Q. How should contradictory spectral data be addressed?
- Overlapping signals : For example, δ 7.67–7.69 ppm () may indicate unresolved diastereomers. Use 2D NMR (COSY, HSQC) to assign protons unambiguously .
- Unexpected ESIMS adducts : Sodium or potassium adducts (e.g., m/z +22 or +38) are common; use soft ionization settings or subtract background noise .
Q. What strategies guide structural analogs design for SAR studies?
- Core modifications : Replace the furan-2-ylmethyl group with substituted benzyl groups (e.g., 3-fluoro-4-(trifluoromethyl)phenyl in ) to assess hydrophobic interactions .
- Piperidine substitution : Introduce carboxylate esters (e.g., ethyl vs. methyl) to modulate solubility, as seen in .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays, referencing protocols in for pyrazole-piperidine derivatives .
Notes on Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
